
3-Biphenylacetic acid, 5-chloro-4'-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Biphenylacetic acid, 5-chloro-4’-methoxy- is an organic compound with the molecular formula C15H13ClO3 It is a derivative of biphenylacetic acid, featuring a chlorine atom at the 5-position and a methoxy group at the 4’-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Biphenylacetic acid, 5-chloro-4’-methoxy- can be achieved through several steps:
Bromination of Biphenyl: Biphenyl is brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 4-bromobiphenyl.
Methoxylation: The 4-bromobiphenyl undergoes a methoxylation reaction with sodium methoxide to introduce the methoxy group at the 4’-position.
Chlorination: The methoxylated biphenyl is then chlorinated using thionyl chloride to introduce the chlorine atom at the 5-position.
Acetylation: Finally, the chlorinated biphenyl is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form 3-Biphenylacetic acid, 5-chloro-4’-methoxy-.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Biphenylacetic acid, 5-chloro-4’-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of methoxy derivatives.
Applications De Recherche Scientifique
3-Biphenylacetic acid, 5-chloro-4’-methoxy- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Biphenylacetic acid, 5-chloro-4’-methoxy- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX). The presence of the methoxy and chlorine groups enhances its binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Biphenylacetic acid: Lacks the chlorine and methoxy groups, resulting in different chemical and biological properties.
5-Chloro-3-biphenylacetic acid: Similar structure but without the methoxy group.
4’-Methoxy-3-biphenylacetic acid: Similar structure but without the chlorine atom.
Uniqueness
3-Biphenylacetic acid, 5-chloro-4’-methoxy- is unique due to the presence of both the chlorine and methoxy groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
Propriétés
Numéro CAS |
75852-52-7 |
|---|---|
Formule moléculaire |
C15H13ClO3 |
Poids moléculaire |
276.71 g/mol |
Nom IUPAC |
2-[3-chloro-5-(4-methoxyphenyl)phenyl]acetic acid |
InChI |
InChI=1S/C15H13ClO3/c1-19-14-4-2-11(3-5-14)12-6-10(8-15(17)18)7-13(16)9-12/h2-7,9H,8H2,1H3,(H,17,18) |
Clé InChI |
GGDOTGBOIHPILT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=CC(=C2)CC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


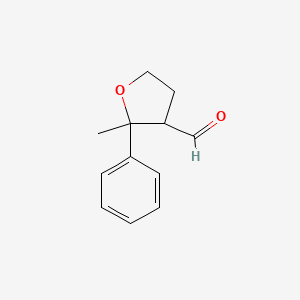
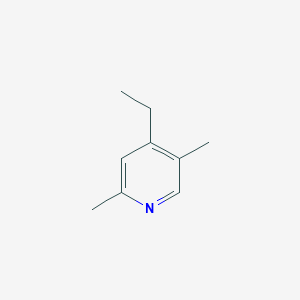

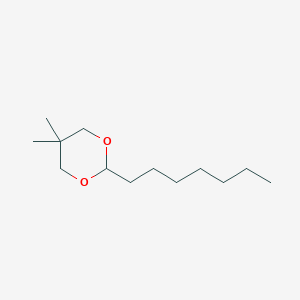
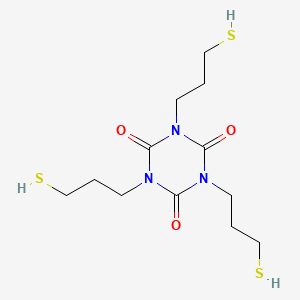
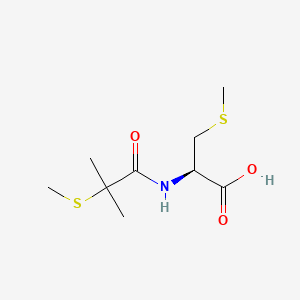
![1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol](/img/structure/B14442218.png)

![Dichloro[(chlorodisulfanyl)methoxy]methane](/img/structure/B14442234.png)
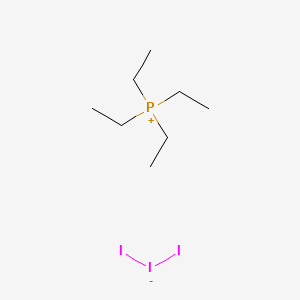
![11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14442242.png)
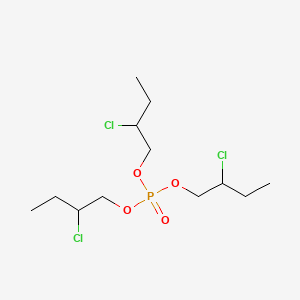

![1,1,1,2,3,3,4,4-Octafluoro-4-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butoxy]-2-(trifluoromethyl)butane](/img/structure/B14442272.png)
